Dibismuth tritartrate

CAS No.: 6591-56-6

Cat. No.: VC1749208

Molecular Formula: C12H12Bi2O18

Molecular Weight: 862.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6591-56-6 |

|---|---|

| Molecular Formula | C12H12Bi2O18 |

| Molecular Weight | 862.17 g/mol |

| IUPAC Name | dibismuth;(2R,3R)-2,3-dihydroxybutanedioate |

| Standard InChI | InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1 |

| Standard InChI Key | SULICOHAQXOMED-YDXPQRMKSA-H |

| Isomeric SMILES | [C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] |

| SMILES | C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] |

| Canonical SMILES | C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3] |

Introduction

Chemical Properties and Structure

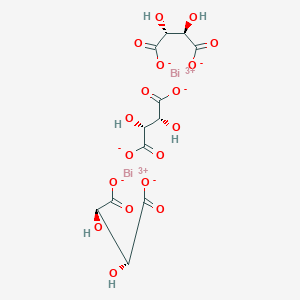

Dibismuth tritartrate possesses several distinctive physical and chemical properties that influence its behavior in chemical reactions and biological systems. The compound typically appears as a powder and has a molecular weight of 862.17 g/mol. Its structural arrangement consists of two bismuth(III) ions coordinated with three tartrate ligands, creating a complex molecular architecture .

Physical Properties

The physical characteristics of dibismuth tritartrate contribute to its stability and applications. The compound exhibits a relatively high melting point of approximately 400°C, indicating the strength of the coordination bonds between the bismuth ions and tartrate ligands . This thermal stability is advantageous for processing and formulation in pharmaceutical preparations.

Table 1. Physical Properties of Dibismuth Tritartrate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂Bi₂O₁₈ |

| Molecular Weight | 862.17 g/mol |

| Appearance | Powder |

| Melting Point | 400°C |

| Exact Mass | 861.96316 g/mol |

| Monoisotopic Mass | 861.96316 g/mol |

Chemical Structure and Bonding

The chemical structure of dibismuth tritartrate involves bismuth(III) ions coordinated with tartrate ligands, which are bidentate chelating agents with two carboxylate groups and two hydroxyl groups. This coordination chemistry provides the compound with its distinctive reactivity patterns and biological interactions. The tartrate ligands can bind to the bismuth centers through oxygen atoms from both carboxylate and hydroxyl groups, forming a stable coordination complex .

Synthesis and Preparation Methods

The preparation of dibismuth tritartrate involves specific synthetic routes that must be carefully controlled to ensure the formation of the desired product with high purity. The synthesis typically involves reactions between bismuth salts and tartaric acid under controlled conditions.

Laboratory Synthesis

The laboratory synthesis of dibismuth tritartrate commonly utilizes bismuth nitrate as a starting material, which reacts with tartaric acid under specific conditions. The preparation process is highly sensitive to pH, and the reaction conditions must be carefully controlled to prevent the formation of undesired byproducts such as bismuth hydroxides or oxides.

A typical synthetic approach involves:

-

Dissolution of bismuth nitrate in nitric acid to create a stable bismuth solution

-

Controlled addition of tartaric acid or sodium tartrate

-

Careful adjustment of pH to facilitate the coordination of tartrate ligands to bismuth centers

-

Isolation and purification of the resulting dibismuth tritartrate complex

The pH control is particularly critical during synthesis, as bismuth ions readily undergo hydrolysis to form insoluble hydroxides at neutral or slightly alkaline pH values. Maintaining acidic conditions (typically pH 2.2-2.3) during the synthesis helps prevent precipitation of bismuth hydroxides and ensures efficient complex formation.

Industrial Production

Industrial production methods for dibismuth tritartrate often involve scaled-up versions of laboratory synthesis procedures with modifications to enhance efficiency and product purity. The industrial process typically begins with the dissolution of bismuth metal in nitric acid, followed by purification steps to remove impurities. The purified bismuth solution then undergoes reaction with tartaric acid under controlled conditions to form the desired complex.

Quality control measures are essential during industrial production to ensure consistency in composition and properties. Analytical techniques such as X-ray diffraction (XRD), thermogravimetric analysis (TGA), and chemical titration are commonly employed to verify the identity and purity of the final product.

Medicinal Applications

Dibismuth tritartrate and related bismuth compounds have been utilized in medicine for centuries, with their primary applications focusing on gastrointestinal disorders. The therapeutic properties of these compounds arise from their unique ability to interact with biological tissues and microorganisms.

Treatment of Gastrointestinal Disorders

Bismuth compounds, including dibismuth tritartrate, have demonstrated efficacy in treating various gastrointestinal conditions. These compounds form protective coatings on ulcerated tissues, reducing irritation and promoting healing. Furthermore, they exhibit antimicrobial properties that contribute to their therapeutic effects in treating infections of the gastrointestinal tract .

One of the most significant applications of bismuth compounds is in the treatment of peptic ulcers, particularly those associated with Helicobacter pylori infection. While dibismuth tritartrate itself has limited direct bactericidal effects against H. pylori, it can enhance the effectiveness of antibiotic therapy and reduce ulcer recurrence rates. The compound is believed to disrupt bacterial cell functions and inhibit microbial enzyme activities, thereby contributing to the eradication of H. pylori .

Mechanisms of Action

The therapeutic effects of dibismuth tritartrate and related compounds involve multiple mechanisms:

-

Formation of protective barriers on damaged mucosal surfaces

-

Inhibition of pepsin activity in the stomach

-

Binding to bacterial proteins and enzymes, disrupting microbial functions

-

Reduction of inflammation in gastrointestinal tissues

-

Alteration of gastrin release and acid secretion patterns

Research has demonstrated that bismuth compounds, including those similar to dibismuth tritartrate, can affect the neuroendocrine system of the gastrointestinal tract. For instance, tripotassium dicitrato bismuthate, another bismuth compound, has been shown to reduce the density of G cells in the antrum and duodenum, potentially contributing to its beneficial effects on duodenal ulcer disease .

Research Findings and Comparative Studies

Research on dibismuth tritartrate and related bismuth compounds has provided valuable insights into their properties, applications, and effects on biological systems. These studies have contributed to the scientific understanding of how these compounds function and their potential benefits in clinical practice.

Experimental Studies

Experimental research has elucidated various aspects of dibismuth tritartrate, including its synthesis pathways, structural characteristics, and chemical reactivity. Studies have demonstrated that the compound's preparation is highly dependent on reaction conditions, particularly pH levels, which significantly influence the nature of the products formed.

Research has also revealed that dibismuth tritartrate exhibits interesting electrochemical behavior that could be leveraged in materials science applications. The compound's coordination chemistry, involving the interaction between bismuth ions and tartrate ligands, contributes to its unique properties and potential applications beyond medicine.

| Parameter | Effect of Treatment |

|---|---|

| Pentagastrin-stimulated acid secretion | No significant change |

| Histamine release | No significant change |

| Density of argyrophil cells | No significant change |

| Duodenal concentration of gastrin | Significant reduction |

| Duodenal concentration of calcitonin gene-related peptide | Significant reduction |

| Density of G cells in antrum and duodenum | Significant reduction |

Comparison with Other Bismuth Compounds

Dibismuth tritartrate belongs to a family of bismuth-containing compounds that share similar therapeutic applications but differ in their chemical composition, properties, and specific uses. Comparing these compounds provides context for understanding the particular advantages and limitations of dibismuth tritartrate.

Chemical Composition Comparison

Various bismuth compounds used in medicine differ in their counter-ions and coordination ligands, which influence their solubility, stability, and biological activities. Common bismuth compounds include:

-

Dibismuth tritartrate (Bismuth tartrate): Bi₂(C₄H₄O₆)₃

-

Sodium bismuth tartrate: C₁₂H₁₂BiNa₃O₁₈

-

Bismuth subsalicylate: C₇H₅BiO₄

-

Bismuth subnitrate: BiONO₃

-

Tripotassium dicitrato bismuthate: K₃[Bi(C₆H₅O₇)₂]

Each of these compounds features bismuth in coordination with different ligands, resulting in distinct chemical properties and biological behaviors .

Therapeutic Effectiveness

The therapeutic effectiveness of different bismuth compounds varies based on their chemical properties and formulations. Sodium bismuth tartrate has been primarily used for treating gastrointestinal disorders, particularly those caused by Helicobacter pylori. Tripotassium dicitrato bismuthate has demonstrated effectiveness in promoting healing of peptic ulcers and reducing their recurrence .

Dibismuth tritartrate shares many of the therapeutic properties of other bismuth compounds but may offer specific advantages in certain applications due to its particular coordination chemistry and stability characteristics. The presence of tartrate ligands in dibismuth tritartrate may enhance its solubility and reactivity profiles, potentially influencing its biological activity and pharmaceutical formulation possibilities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume